(E)-3-(furan-2-yl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)acrylamide
Description
The compound (E)-3-(furan-2-yl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)acrylamide is a structurally complex acrylamide derivative featuring a furan ring, a thiophene-containing ethyl group, and a hydroxyethoxy substituent.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c17-7-9-20-13(14-4-2-10-21-14)11-16-15(18)6-5-12-3-1-8-19-12/h1-6,8,10,13,17H,7,9,11H2,(H,16,18)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVUXPOFDXNUIS-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC(C2=CC=CS2)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC(C2=CC=CS2)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the furan and thiophene rings. One common approach is to first synthesize the furan-2-yl and thiophen-2-yl intermediates separately, followed by their coupling with the acrylamide group. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the coupling reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, such as temperature, pressure, and the use of specific solvents to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: The thiophene ring can be reduced to form 2-thiophenethanol.
Substitution: Substitution at the acrylamide group can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the field of organic synthesis.
Biology: The compound's structural features make it a potential candidate for biological studies, such as investigating its interaction with biological macromolecules.
Medicine: Due to its unique structure, it may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for further modifications.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Structural and Functional Comparison of Key Analogs
Key Structural Insights:
- Furan vs. Thiophene : Replacement of furan with thiophene (as in DM497 vs. DM490) alters electronic properties and receptor interactions. Thiophene’s larger size and sulfur atom enhance binding to hydrophobic pockets in α7 nAChR, explaining DM497’s higher potency .
- Hydroxyethoxy Group : This substituent, present in the queried compound and 6d, enhances solubility and hydrogen-bonding capacity. In 6d, it contributed to a 10-fold increase in EP2 receptor affinity compared to analogs lacking this group .
- Aromatic Substitutions: Morpholino-phenyl (26b) and p-tolyl (DM490/DM497) groups influence target selectivity. For example, morpholino groups in 26b likely interact with polar residues in Sortase A’s active site .
Pharmacological and Mechanistic Comparisons
α7 nAChR Modulation:
- DM490 vs. DM497 : DM490’s methyl group on the acrylamide nitrogen reduces steric hindrance, allowing it to act as a negative modulator of DM495. In vitro studies show DM490 reduces DM497’s Emax (maximal potentiation) by 40% at 10 µM, suggesting competitive or allosteric antagonism .
- However, its hydroxyethoxy substituent could introduce novel modulatory effects.
Enzyme Inhibition:
- Sortase A Inhibitors : Compound 26b, with a furan core, showed weaker inhibition (IC₅₀: ~15 µM) compared to thiophene-containing analogs (e.g., 26a, IC₅₀: ~8 µM), highlighting the importance of heterocycle choice in enzyme binding .
Antitumor and Anti-inflammatory Activity:
- EGFR/HER2-NAMPT Inhibitors: Pyridine-containing acrylamides (e.g., 25c) demonstrated nanomolar potency against EGFR/HER2, whereas furan analogs like DM490 lack antitumor activity, emphasizing target specificity .
- Anti-inflammatory Effects : Compound 2 from Lycium barbarum shares an acrylamide backbone with the queried compound but features methoxyphenyl groups. Its anti-inflammatory activity (IC₅₀: 17.00 µM) suggests structural flexibility for diverse applications .
Biological Activity
(E)-3-(furan-2-yl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)acrylamide is a complex organic compound that features both furan and thiophene rings, along with an acrylamide functional group. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is C15H17NO4S. The compound has a molecular weight of 307.4 g/mol and includes functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H17NO4S |
| Molecular Weight | 307.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the furan ring from furfural, followed by introducing the thiophene ring through cross-coupling reactions. The hydroxyethoxy group is then added via nucleophilic substitution reactions.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially affecting critical biochemical pathways.
- Receptor Binding : It may interact with cell surface receptors, modulating cellular signaling pathways.
- Interaction with Nucleic Acids : The compound could bind to DNA or RNA, influencing gene expression and protein synthesis.
Case Studies
- Anticancer Activity : A study on related furan derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the furan moiety can enhance anticancer properties .
- Antimicrobial Properties : Thiophene-containing compounds have been reported to exhibit antimicrobial activities, indicating potential for this compound in treating infections .
- COVID-19 Inhibition : Similar structures have been identified as inhibitors of SARS-CoV-2 main protease, highlighting the potential for this compound in antiviral drug development .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| (E)-3-(furan-2-yl)-N-(phenyl)acrylamide | Anticancer | Lacks thiophene moiety |
| (E)-3-thiophen-2-yloxy-N-methylacrylamide | Antimicrobial | Lacks furan ring |
| (E)-3-furan-N-benzoyl-acrylamide | Anticancer | Benzene instead of thiophene |
Q & A
Basic Question
| Condition | Solubility | Stability |
|---|---|---|
| Aqueous (pH 7.4) | Low (≤0.1 mg/mL) | Stable for 24h (no hydrolysis) |
| DMSO | High (>50 mg/mL) | Stable at -20°C for months |
| Acidic (pH 3) | Moderate | Partial degradation via acrylamide hydrolysis |
Recommendation : Use co-solvents (e.g., 10% PEG-400) for in vitro assays to enhance solubility .
How can structure-activity relationships (SAR) be systematically studied for this compound?
Advanced Question
Methodology :
Derivatization : Synthesize analogs with modified thiophene (e.g., 3-thienyl vs. 2-thienyl) or hydroxyethoxy chain lengths .
Biological Assays : Test against target enzymes (e.g., COX-2 or EGFR kinase) to correlate substituents with IC₅₀ values .
Computational Modeling : Dock analogs into protein structures (e.g., AutoDock Vina) to predict binding affinities .
Example : Replacing thiophene with phenyl reduces activity by 10-fold, highlighting heterocycle importance .
What strategies mitigate regioselectivity challenges in its chemical reactions?
Advanced Question
Regioselectivity in reactions (e.g., electrophilic substitution) is controlled by:
- Directing Groups : Thiophene’s sulfur atom directs electrophiles to the 5-position .
- Catalysts : Pd-catalyzed cross-coupling ensures selective bond formation (e.g., Suzuki-Miyaura for biaryl linkages) .
- Solvent Effects : Polar aprotic solvents (DMF) favor nucleophilic attack at the acrylamide carbonyl .
Case Study : Nitration under HNO₃/H₂SO₄ yields 5-nitro-thiophene derivative exclusively .
Which functional groups most significantly influence its reactivity?
Basic Question
| Functional Group | Reactivity Impact |
|---|---|
| Acrylamide | Electrophilic for Michael additions; forms covalent bonds |
| Hydroxyethoxy | Hydrogen bonding; modulates solubility |
| Thiophene | Aromatic stabilization; directs electrophilic substitution |
| Furan | Participates in Diels-Alder reactions |
How can computational methods predict its interactions with biological targets?
Advanced Question
- Molecular Dynamics (MD) : Simulate binding to receptors (e.g., 100 ns simulations to assess stability) .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors near thiophene) .
- QSAR : Use logP and polar surface area to predict membrane permeability .
Validation : Compare predicted IC₅₀ with experimental kinase inhibition assays .
What are common impurities encountered during synthesis, and how are they addressed?
Basic Question
| Impurity | Source | Removal Strategy |
|---|---|---|
| Unreacted thiophene | Incomplete coupling | Column chromatography (silica gel) |
| Diastereomers | Stereochemical byproducts | Chiral HPLC separation |
| Oxidation products | Hydroxyethoxy degradation | Anhydrous conditions; argon atmosphere |
Analysis : LC-MS tracks impurities with m/z deviations >5 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
